molecular formula C9H7ClN2OS B1418490 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline CAS No. 871021-06-6

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

Cat. No.: B1418490
CAS No.: 871021-06-6
M. Wt: 226.68 g/mol
InChI Key: DCJZLFXZSAWBBQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline: is a chemical compound that features a chloro-substituted aniline ring bonded to a thiazole moiety through an oxygen atom. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. Thiazole derivatives have been extensively studied due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline typically involves the reaction of 3-chloroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 3-chloroaniline reacts with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: Thiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability or reactivity .

Properties

IUPAC Name

3-chloro-4-(1,3-thiazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZLFXZSAWBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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